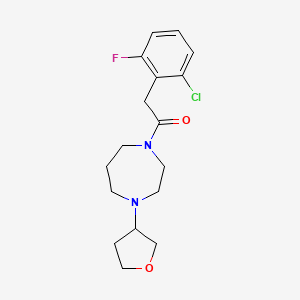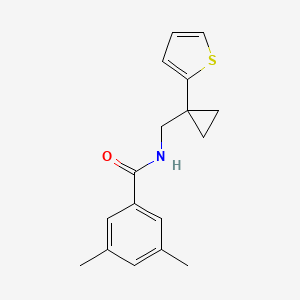
3,5-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3,5-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide" is a benzamide derivative, which is a class of compounds known for their biological activities. Benzamide derivatives are often explored for their potential applications in medicinal chemistry due to their ability to interact with various biological targets .
Synthesis Analysis
The synthesis of benzamide derivatives can be carried out using various methods. For instance, microwave-assisted synthesis is a technique that has been employed to create Schiff's bases containing a thiadiazole scaffold and benzamide groups, which are related to the compound of interest . Direct acylation reactions have also been used to synthesize N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives . These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of benzamide derivatives. For example, the crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was established using this method . Similarly, the molecular structure of "this compound" could be analyzed using X-ray diffraction techniques.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions. For instance, a stable 2-thianaphthalene derivative underwent a novel 1,4-cycloaddition reaction . The reactivity of the compound of interest could be explored through similar cycloaddition reactions or other types of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be characterized using different analytical techniques. Density functional theory (DFT) calculations, as well as experimental methods like IR spectroscopy and X-ray diffraction, have been used to analyze the properties of benzamide derivatives . These methods could provide insights into the electronic properties, such as HOMO and LUMO energies, and the molecular electrostatic potential of "this compound".
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Researchers have been focusing on the crystal structure of compounds with thiophene components due to their significance in material science and medicinal chemistry. For example, the crystal structure of a closely related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl] benzamide:N,N-dimethylformamide (1: 1), was established through spectral analysis and X-ray diffraction studies. This kind of research is crucial for understanding the molecular interactions and stability of such compounds, which can be applied in designing drugs and materials with specific properties (Sharma et al., 2016).
Herbicidal Activity
Some derivatives of benzamides, including compounds similar in structure to 3,5-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide, have been explored for their herbicidal activity. These studies reveal the potential agricultural utility of such compounds in controlling annual and perennial grasses in forage legumes, certain turf grasses, and cultivated crops, highlighting an application in the development of new herbicides (Viste et al., 1970).
Heterocyclic Compound Formation
The exploration of reactions for the formation of heterocyclic compounds from benzamide derivatives is another area of research. These studies are fundamental in synthetic organic chemistry, contributing to the development of new pharmaceuticals and materials with novel properties. For instance, the reaction of 3-methyl-benzocyclohepten-5-one with phosphoryl chloride and dimethyl formamide led to the formation of heterocyclic annelated compounds, demonstrating the versatility of benzamide derivatives in synthesizing complex molecular structures (Peesapati & Anuradha, 2000).
Antimicrobial Studies
Benzamide derivatives, including those with thiophene moieties, have shown promising results in antimicrobial studies. These compounds are investigated for their efficacy against various bacterial and fungal pathogens, offering insights into the development of new antimicrobial agents. The study of 3-(4-Substitutedthiocarbamidophenyl)-N, N-dimethyl-3-Pyridin-2-yl-propan-1-amine and its derivatives is an example of how structural modifications can enhance antimicrobial activity, underscoring the potential of benzamide derivatives in addressing antibiotic resistance (Tayade et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-12-8-13(2)10-14(9-12)16(19)18-11-17(5-6-17)15-4-3-7-20-15/h3-4,7-10H,5-6,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMHDGIFBKTDBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2(CC2)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

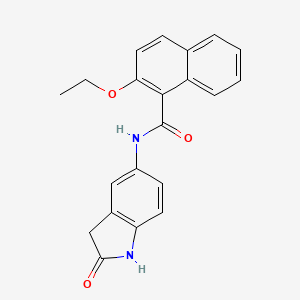
![(2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol](/img/structure/B2528712.png)
![N-[3-oxo-2-(1-phenyltetrazol-5-yl)sulfanyl-1,2-dihydroinden-5-yl]octadecanamide](/img/structure/B2528713.png)
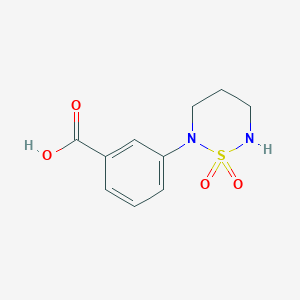
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2528716.png)
![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3-(trifluoromethyl)aniline](/img/structure/B2528717.png)
![N-cyclopentyl-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2528720.png)
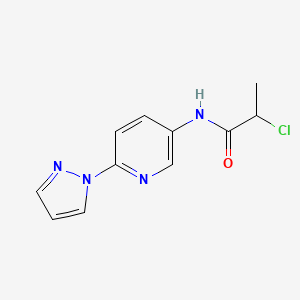
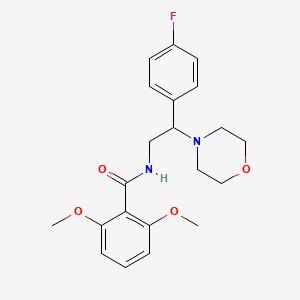
![N-(3,3-diphenylpropyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2528724.png)

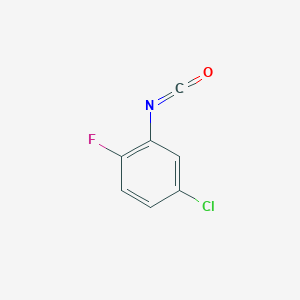
![2-Amino-2-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2528730.png)
